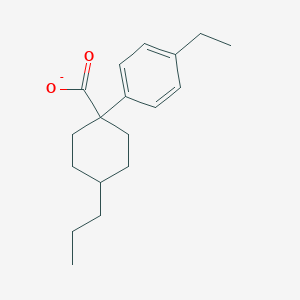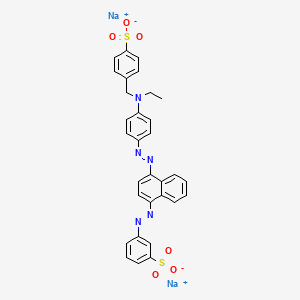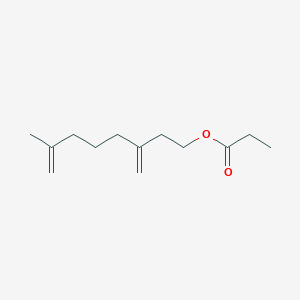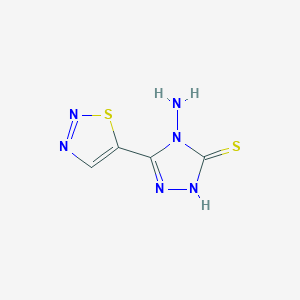
4-Ethylphenyl 4'-trans-propylcyclohexylcarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate is a chemical compound with the molecular formula C18H25O2 and a molecular weight of 273.39 g/mol . It is known for its unique structural properties, which include an ethylphenyl group and a trans-propylcyclohexylcarboxylate moiety. This compound is often used in research and industrial applications due to its distinct chemical characteristics.
Preparation Methods
The synthesis of 4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate typically involves the esterification of 4-ethylphenol with 4’-trans-propylcyclohexylcarboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to cell signaling and metabolic pathways.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial processes .
Comparison with Similar Compounds
4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate can be compared with other similar compounds, such as:
4-Methylphenyl 4’-trans-propylcyclohexylcarboxylate: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylphenyl 4’-trans-butylcyclohexylcarboxylate: Similar structure but with a butyl group instead of a propyl group.
4-Ethylphenyl 4’-cis-propylcyclohexylcarboxylate: Similar structure but with a cis configuration instead of trans.
The uniqueness of 4-Ethylphenyl 4’-trans-propylcyclohexylcarboxylate lies in its specific structural arrangement, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C18H25O2- |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H26O2/c1-3-5-15-10-12-18(13-11-15,17(19)20)16-8-6-14(4-2)7-9-16/h6-9,15H,3-5,10-13H2,1-2H3,(H,19,20)/p-1 |
InChI Key |
GGDFLSJGSBWCKO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1CCC(CC1)(C2=CC=C(C=C2)CC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)





![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)

